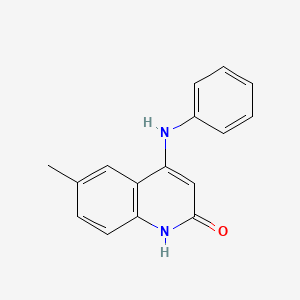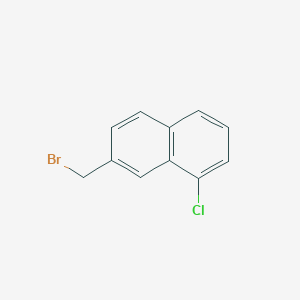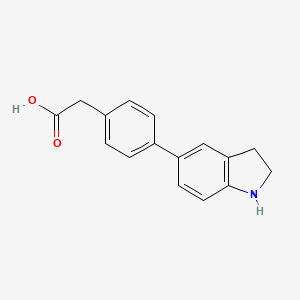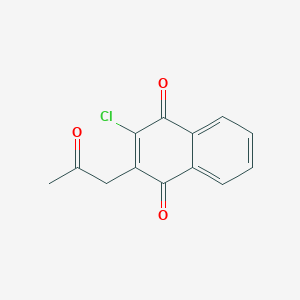
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a chlorine atom and two methoxy groups attached to the indole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole and chlorinating agents.
Chlorination: The indole derivative is subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 7-position.
Carboxylation: The chlorinated intermediate is then carboxylated using carbon dioxide or other carboxylating agents to form the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Amines, thiols, and other nucleophiles.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of new derivatives with substituted functional groups.
Scientific Research Applications
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes in biological systems.
Inhibition or Activation: Inhibition or activation of specific biochemical pathways.
Modulation of Cellular Processes: Modulation of cellular processes such as cell signaling, apoptosis, and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dimethoxy-1H-indole-2-carboxylic acid
- 4,5-Dimethoxy-1H-indole-2-carboxylic acid
- 7-Bromo-4,6-dimethoxy-1H-indole-2-carboxylic acid
Uniqueness
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of the chlorine atom at the 7-position, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H10ClNO4 |
|---|---|
Molecular Weight |
255.65 g/mol |
IUPAC Name |
7-chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H10ClNO4/c1-16-7-4-8(17-2)9(12)10-5(7)3-6(13-10)11(14)15/h3-4,13H,1-2H3,(H,14,15) |
InChI Key |
RPHVXCDCTNXTKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methylbenzofuro[3,2-b]quinolin-11(5H)-one](/img/structure/B11861405.png)











![6-Methoxy-7-[(propan-2-yl)oxy]quinazoline-2,4(1H,3H)-dione](/img/structure/B11861476.png)
